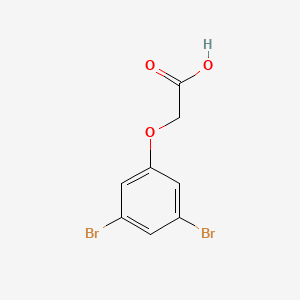
(3,5-Dibromophenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dibromophenoxy)acetic acid is an organic compound that belongs to the class of bromodiphenyl ethers. It contains two bromine atoms attached to a phenoxyacetic acid structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dibromophenoxy)acetic acid typically involves the bromination of phenoxyacetic acid. One common method is the bromination of phenoxyacetic acid using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
(3,5-Dibromophenoxy)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to remove the bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace bromine atoms with hydroxyl groups.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions include substituted phenoxyacetic acids, quinones, and de-brominated phenoxyacetic acids .
科学的研究の応用
(3,5-Dibromophenoxy)acetic acid has several scientific research applications:
作用機序
The mechanism of action of (3,5-Dibromophenoxy)acetic acid involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes . The exact molecular pathways and targets are still under investigation, but it is believed to interfere with key metabolic pathways in microorganisms .
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features but different halogen atoms.
3,5-Dibromo-4-Hydroxybenzonitrile: Another brominated compound with similar applications in agriculture.
Uniqueness
(3,5-Dibromophenoxy)acetic acid is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Its dual bromine substitution makes it more reactive in certain chemical reactions compared to its chlorinated counterparts .
特性
CAS番号 |
7507-35-9 |
|---|---|
分子式 |
C8H6Br2O3 |
分子量 |
309.94 g/mol |
IUPAC名 |
2-(3,5-dibromophenoxy)acetic acid |
InChI |
InChI=1S/C8H6Br2O3/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) |
InChIキー |
BPRVCXMJWDJILK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Br)Br)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride](/img/structure/B15345493.png)

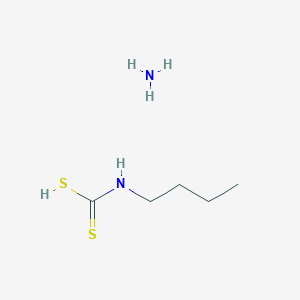
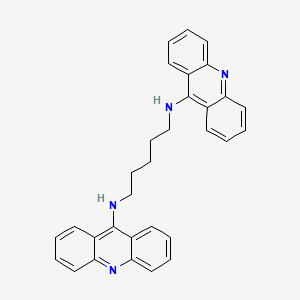
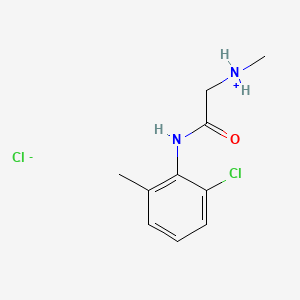
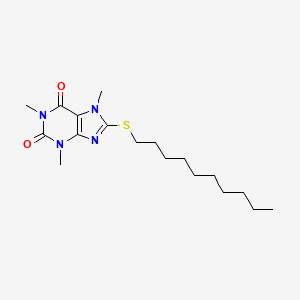
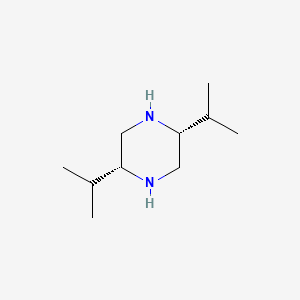
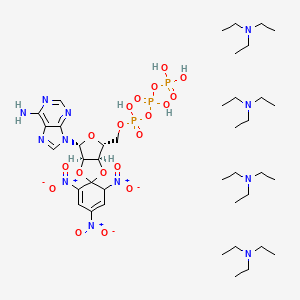
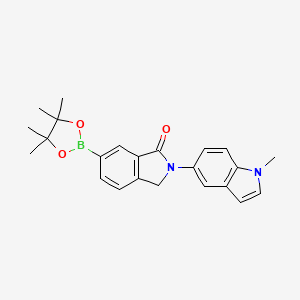
![N-[4-[[4-[(4-Hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]acetamide](/img/structure/B15345563.png)

![[2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride](/img/structure/B15345576.png)

